molecular formula C8H10ClNO2 B141205 3'-Amino-2'-hydroxyacetophenone hydrochloride CAS No. 90005-55-3

3'-Amino-2'-hydroxyacetophenone hydrochloride

Cat. No.: B141205
CAS No.: 90005-55-3
M. Wt: 187.62 g/mol
InChI Key: BSWMUKIPTBQFPN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3’-Amino-2’-hydroxyacetophenone hydrochloride typically involves the reduction of m-nitroacetophenone (3NAP) to 3-amino-2-hydroxyacetophenone (3AHAP) using various reaction systems . One efficient method involves the use of crude enzyme and supersaturated substrates for optimal catalytic efficiency . The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods:

In industrial settings, the production of 3’-Amino-2’-hydroxyacetophenone hydrochloride may involve large-scale reduction reactions using specialized equipment and optimized reaction conditions. The process is designed to maximize yield while minimizing impurities and by-products .

Chemical Reactions Analysis

Types of Reactions:

3’-Amino-2’-hydroxyacetophenone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted acetophenone derivatives .

Mechanism of Action

The mechanism of action of 3’-Amino-2’-hydroxyacetophenone hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and binding affinity to various biological molecules. The compound can act as an enzyme inhibitor or activator, depending on the specific target and context .

Properties

IUPAC Name

1-(3-amino-2-hydroxyphenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c1-5(10)6-3-2-4-7(9)8(6)11;/h2-4,11H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWMUKIPTBQFPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332627
Record name 1-(3-Amino-2-hydroxyphenyl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90005-55-3
Record name 1-(3-Amino-2-hydroxyphenyl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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